molecular formula C36H28O6 B12583117 Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate CAS No. 196491-97-1

Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate

Katalognummer: B12583117
CAS-Nummer: 196491-97-1
Molekulargewicht: 556.6 g/mol
InChI-Schlüssel: RVOFHMDRZBHNHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate is a complex organic compound with the molecular formula C36H28O6 and a molecular weight of 556.604 g/mol . This compound is characterized by its unique structure, which includes multiple benzoyl and methoxy groups attached to a benzoate core. It is primarily used in various scientific research applications due to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate typically involves the esterification of 3,5-dihydroxybenzoic acid with 4-benzoylphenylmethanol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a higher yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces benzyl derivatives .

Wissenschaftliche Forschungsanwendungen

Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate is utilized in various scientific research fields, including:

Wirkmechanismus

The mechanism by which Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate exerts its effects involves interactions with various molecular targets. The benzoyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, influencing their activity and function. The compound may also interact with cellular membranes, affecting membrane fluidity and permeability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate is unique due to its specific arrangement of benzoyl and methoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

196491-97-1

Molekularformel

C36H28O6

Molekulargewicht

556.6 g/mol

IUPAC-Name

methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate

InChI

InChI=1S/C36H28O6/c1-40-36(39)31-20-32(41-23-25-12-16-29(17-13-25)34(37)27-8-4-2-5-9-27)22-33(21-31)42-24-26-14-18-30(19-15-26)35(38)28-10-6-3-7-11-28/h2-22H,23-24H2,1H3

InChI-Schlüssel

RVOFHMDRZBHNHC-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=CC(=C1)OCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)OCC4=CC=C(C=C4)C(=O)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.